Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
Description
Molecular Geometry and Bicyclo[2.1.1]hexane Core Analysis
The bicyclo[2.1.1]hexane core in benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate exhibits a strained, non-planar geometry characterized by two fused rings with bridgehead carbons at positions 1, 2, and 4. This compact structure imposes significant angular strain, with bridgehead C–C–C bond angles measuring approximately 85–93°. Key bond lengths within the bicyclic system include:
| Parameter | Value |
|---|---|
| Bridgehead C–C bond | 1.56 Å |
| Adjacent C–C bonds | 1.54–1.58 Å |
| Bridgehead C–C–C angle | 93.4° |
The carbamate group (–NH–CO–O–) adopts a planar configuration due to resonance stabilization, with partial double-bond character in the C–N bond (1.34 Å) and C–O bonds (1.23 Å). The bicyclo[2.1.1]hexane core’s rigidity restricts rotational freedom, enforcing a fixed spatial arrangement of substituents.
Electronic Configuration and Hybridization Patterns
The bicyclo[2.1.1]hexane carbons exhibit sp³ hybridization, with bond angles deviating from the ideal tetrahedral geometry due to ring strain. The carbamate nitrogen adopts sp² hybridization, participating in resonance with the carbonyl group:
$$
\text{Resonance: } \text{O=C–N–} \leftrightarrow \text{O–C=N–}
$$
Electron density mapping reveals partial positive charges at the bridgehead carbons (δ⁺ ≈ +0.12 e) and a negative charge on the carbonyl oxygen (δ⁻ ≈ -0.45 e). The amino group (–NH₂) at position 4 contributes to electron donation through hyperconjugation, slightly reducing strain in the bicyclic system.
Comparative Analysis with Ortho-Substituted Benzene Bioisosteres
Bicyclo[2.1.1]hexane serves as a saturated bioisostere for ortho-substituted benzene, mimicking its spatial and electronic properties while improving metabolic stability. Geometric comparisons include:
| Parameter | Bicyclo[2.1.1]hexane | Ortho-Benzene |
|---|---|---|
| Interatomic distance (d) | 3.05–3.19 Å | 3.04–3.10 Å |
| Bond length (r) | 1.56 Å | 1.39–1.41 Å |
| Dihedral angle (θ) | 56–59° | 7–8° |
| Planar angles (φ₁/φ₂) | 61–65° | 55–57° |
The bicyclo system’s three-dimensionality reduces π-π stacking interactions but enhances solubility (e.g., +300% in aqueous media for analogs).
X-ray Crystallographic Characterization
Single-crystal X-ray diffraction studies confirm the bicyclo[2.1.1]hexane core’s distorted geometry and carbamate group planarity. Key crystallographic data:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.21 Å, b = 10.34 Å, c = 12.45 Å |
| Bond angle variance | 2.1° |
| Torsional rigidity | ±1.2° (carbamate) |
Electron density maps highlight localized strain at the bridgehead carbons, with anisotropic displacement parameters (ADPs) 20–30% higher than non-bridgehead positions. Hydrogen bonding between the carbamate oxygen and adjacent NH₂ group stabilizes the crystal lattice (O···H–N distance: 2.12 Å).
Properties
IUPAC Name |
benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c15-13-6-7-14(9-13,10-13)16-12(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCFKGUNYKIYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of Bicyclo[2.1.1]hexane Core
A modular approach to bicyclo[2.1.1]hexanes involves photochemical [2+2] cycloaddition of suitably substituted alkenes or ketones under visible light irradiation with iridium-based photocatalysts.
Photocatalytic [2+2] Cycloaddition:
Ketones derived from phenylacetaldehyde derivatives undergo visible-light-mediated intramolecular [2+2] cycloaddition using an iridium complex catalyst (e.g., (Ir[dF(CF3)ppy]2(dtbpy))PF6) under blue LED irradiation (approx. 400 nm) in dry acetonitrile. The reaction is typically degassed with nitrogen and stirred for 4 hours to afford bicyclo[2.1.1]hexanone intermediates in good yields.-
- Catalyst loading: 2 mol%
- Solvent: Dry CH3CN (0.075 M)
- Irradiation: Blue LEDs (400 W photoreactor)
- Temperature: Ambient
- Reaction time: ~4 hours
Functional Group Transformations
Reduction of Ketone to Alcohol:
The bicyclic ketone intermediate is reduced to the corresponding secondary alcohol using sodium borohydride (NaBH4) in anhydrous methanol at 0 °C to room temperature overnight. This step provides a handle for further functionalization.Amination and Carbamate Formation:
The amino group is introduced at the 4-position of the bicyclohexane ring, often via decarboxylative amination or nucleophilic substitution methods. Subsequently, the amino group is protected as a benzyl carbamate by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions to yield this compound.
Photoelectrochemical Decarboxylative C(sp3)–N Coupling
A recent modular and versatile method involves photoelectrochemical decarboxylative C(sp3)–N bond formation, which can be adapted to synthesize saturated bioisosteres of anilines such as the bicyclo[2.1.1]hexane amine derivatives.
-
- Reagents: Carboxylic acid precursor, aniline, Fe(OAc)2, Cu(acac)2, TBABF4 (tetrabutylammonium tetrafluoroborate)
- Solvent: Degassed DMF
- Base: Triethylamine (Et3N)
- Electrolysis: Constant current (1.0–2.5 mA) under nitrogen atmosphere
- Irradiation: 390 nm LEDs
- Duration: 10–15 hours at 20 °C
Outcome:
This method allows efficient formation of the C–N bond at the bicyclic scaffold, enabling the synthesis of the aminobicyclohexane intermediate, which can be subsequently carbamoylated.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The bicyclo[2.1.1]hexane scaffold is accessible via visible-light photocatalysis, which offers mild and selective conditions for constructing strained bicyclic systems.
- Photoelectrochemical methods provide a modular and green approach to install amino groups on saturated bioisosteres, improving synthetic versatility and functional group tolerance.
- The benzyl carbamate protecting group is commonly used due to its stability and ease of removal under hydrogenolysis conditions, making it suitable for further synthetic elaborations.
- The overall synthetic route is amenable to scale-up with proper photoreactor setups and electrochemical cells, facilitating access to this compound for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or ethers.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that derivatives of benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate exhibit notable antibacterial and antifungal activities. These compounds were synthesized through reductive amination of chromen-2-one with substituted aromatic aldehydes, demonstrating efficacy comparable to standard treatments. Molecular docking studies have shown a good correlation between predicted and experimental inhibitory potency against oxidoreductase proteins, suggesting potential therapeutic applications in treating infections.
Drug Development
The compound serves as a building block for synthesizing bicyclo[2.1.1]hexane derivatives, which are valuable in drug discovery due to their sp³-rich chemical spaces. This structural feature is crucial for creating bioactive compounds with enhanced properties, potentially leading to new therapeutic agents .
Materials Science
Organic Light Emitting Diodes (OLEDs)
this compound is incorporated into OLED materials to improve electronic properties and light-emitting efficiency. The resulting materials demonstrate higher luminescence and better charge transport properties, making them suitable for advanced display technologies.
Organic Field Effect Transistors (OFETs)
In the realm of flexible electronics, this compound is used to modify the semiconductor layer of OFETs, enhancing their performance and stability. Devices fabricated with this compound show improved charge mobility and operational stability, which are critical for the development of next-generation electronic devices.
Synthetic Organic Chemistry
Photochemical Reactions
The compound is involved in photochemical processes that facilitate the creation of new building blocks for pharmaceuticals and materials science. Specifically, it participates in [2+2] cycloaddition reactions that produce new 1,2-disubstituted bicyclo[2.1.1]hexane modules, expanding the available chemical space for synthesis .
Synthesis Methodologies
Various synthetic routes have been explored for producing this compound, including Lewis acid-catalyzed cycloadditions that allow for efficient construction of quaternary carbon centers and functionalized bicycles traditionally difficult to access .
Computational Chemistry
Molecular Modeling
The compound is utilized in molecular modeling studies to predict interactions with biological targets, aiding in the design of new drugs with enhanced efficacy. This computational approach is essential for understanding the mechanisms by which such compounds exert their biological effects.
Summary Table of Applications
| Field | Application | Methodology | Outcomes |
|---|---|---|---|
| Medicinal Chemistry | Antimicrobial properties | Reductive amination | Significant antibacterial and antifungal activity |
| Materials Science | OLEDs | Incorporation into OLED materials | Higher luminescence and improved charge transport |
| Materials Science | OFETs | Modification of semiconductor layers | Enhanced performance and stability |
| Synthetic Organic Chemistry | Photochemical reactions | [2+2] cycloaddition | New 1,2-disubstituted bicyclo[2.1.1]hexane modules |
| Computational Chemistry | Molecular modeling | Predictive modeling | Insights into drug design |
Mechanism of Action
The mechanism of action of Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride
This analog replaces the benzyl group with a tert-butyl carbamate moiety. Key differences include:
- Solubility : The tert-butyl group increases hydrophobicity, reducing aqueous solubility compared to the benzyl derivative.
- Stability : Tert-butyl carbamates are typically more resistant to acidic hydrolysis than benzyl carbamates, making them preferable in multi-step syntheses requiring orthogonal protection .
- Applications : While the benzyl variant is actively used in drug discovery, the tert-butyl analog has been discontinued commercially, limiting its accessibility .
Benzyl Carbamates with Aromatic Substitutions
Compounds such as benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (23) and benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (28) exhibit structural similarities but differ in their aromatic substituents:
| Parameter | Compound 23 | Compound 28 | Target Compound |
|---|---|---|---|
| Bioactivity (IC₅₀) | Moderate AChE inhibition | Lowest IC₅₀ (vs. galanthamine) | Not reported |
| Selectivity Index | High for BChE | Extreme selectivity for AChE | Under investigation |
| Key Substituent | Ethyl-phenyl ketone | 3-Chlorophenyl ketone | Bicyclo[2.1.1]hexane scaffold |
These differences highlight how aromatic substituents and ketone groups enhance enzyme inhibition (AChE/BChE), whereas the bicyclic scaffold in the target compound may optimize steric interactions with target receptors .
Reactivity in Condensation Reactions
Benzyl carbamate derivatives undergo acid-catalyzed condensation with glyoxal, but the bicyclic amine in the target compound introduces distinct reactivity:
- Solvent Effects : Polar aprotic solvents like DMSO deactivate condensation reactions due to strong solvation effects, whereas polar protic solvents (e.g., AcOH) favor cyclic product formation (e.g., N,N′-bis(carbobenzoxy)-1,4-dioxane-2,5-diol) .
- Byproduct Formation : Unlike simpler benzyl carbamates, the bicyclic structure in the target compound may reduce side reactions (e.g., re-esterification in FoOH or hydrolysis in H₂O) due to steric hindrance .
Key Research Findings and Data
Physicochemical Properties
| Property | Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate | Benzyl Carbamate (Parent) | tert-Butyl Analog |
|---|---|---|---|
| Molecular Weight | 282.77 g/mol (HCl salt) | 165.19 g/mol | 266.76 g/mol (HCl salt) |
| Boiling Point | Not reported | 170–175°C | Not reported |
| Solubility | Moderate in DMSO, MeOH | High in polar solvents | Low in H₂O |
Biological Activity
Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate, also known by its IUPAC name benzyl N-(4-aminobicyclo[2.1.1]hexan-1-yl)carbamate, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₉N₂O₂, with a molecular weight of 246.31 g/mol. Its structure features a bicyclic amine core with a benzyl and carbamate functional group, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₉N₂O₂ |
| Molecular Weight | 246.31 g/mol |
| CAS Number | 1355004-67-9 |
Synthesis
The synthesis of this compound typically involves multiple synthetic routes including cyclization reactions followed by functional group modifications to introduce the benzyl and carbamate moieties. A common method includes reductive amination techniques that utilize various aldehydes and amines under controlled conditions to yield the desired compound with high purity.
This compound is believed to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions, modulating the activity of these targets, while the carbamate group may facilitate additional interactions that enhance its biological potency.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. Research indicates that these compounds exhibit significant antibacterial and antifungal activities, comparable to standard treatments used in clinical settings. For instance, molecular docking studies demonstrated a strong correlation between predicted binding affinities and experimental inhibitory potency against various pathogens, suggesting that these compounds could serve as templates for developing new antimicrobial agents .
Case Studies
A notable study explored the application of this compound in drug design through molecular modeling techniques. The findings revealed that derivatives of this compound could effectively inhibit oxidoreductase enzymes, which are crucial in various metabolic pathways . This study underscores the potential for this compound in therapeutic applications targeting metabolic disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzyl Carbamate | Carbamate | Simple structure; commonly used as a precursor |
| 4-Aminobicyclo[2.2.2]octane | Bicyclic Amine | Different bicyclic framework; potential for different interactions |
| Benzyl (3-aminoindole) | Indole Derivative | Contains an indole ring; distinct biological properties |
This compound stands out due to its specific bicyclic arrangement and functional groups that may offer unique pharmacological properties compared to these similar compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
